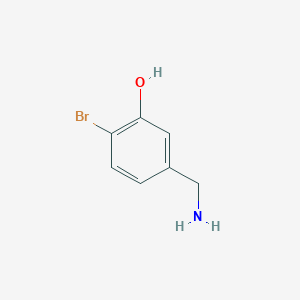

5-(Aminomethyl)-2-bromophenol

Description

Contextualizing Halogenated Phenolic Architectures in Organic Synthesis

Halogenated phenols are a critical class of intermediates in organic synthesis. The introduction of a halogen atom, like bromine, onto a phenol (B47542) ring has several profound effects. Firstly, it serves as a versatile synthetic handle. The bromine atom can be readily displaced or participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to building the intricate scaffolds of many modern pharmaceuticals and functional materials.

Secondly, the electronic properties of the phenol ring are significantly altered by the presence of a halogen. The electron-withdrawing nature of bromine can influence the acidity of the phenolic hydroxyl group and modulate the electron density of the aromatic ring, thereby affecting its reactivity in subsequent chemical transformations. Furthermore, halogen atoms can engage in halogen bonding, a non-covalent interaction that can play a crucial role in molecular recognition and the binding of a molecule to a biological target. acs.org The strategic placement of a bromine atom, as seen in the ortho position in 5-(aminomethyl)-2-bromophenol, can also direct further substitutions on the aromatic ring.

Overview of Aminomethyl Functionalities within Phenolic Scaffolds

The aminomethyl group (-CH2NH2) is another key functionality that imparts significant properties to a phenolic molecule. The primary amine is basic and can be protonated to form a water-soluble salt, a feature often exploited in the formulation of pharmaceutical agents. This group can also act as a nucleophile or be readily derivatized through reactions such as acylation, alkylation, and reductive amination to build more complex structures. aksci.com

The presence of the aminomethyl group alongside a phenolic hydroxyl group can lead to the formation of intramolecular hydrogen bonds, which can influence the conformation and reactivity of the molecule. In the context of medicinal chemistry, the aminomethyl functionality is often a key pharmacophoric element, capable of forming crucial hydrogen bonds and ionic interactions with biological targets like enzymes and receptors.

Significance of this compound within Substituted Phenol Chemistry

This compound, with its specific substitution pattern, represents a valuable and versatile building block in synthetic chemistry. The strategic placement of the bromo, aminomethyl, and hydroxyl groups offers a high degree of synthetic flexibility. The ortho-bromo substituent activates the ring for certain reactions while also providing a site for cross-coupling. The aminomethyl group, located meta to the hydroxyl group, can be used to introduce a wide range of substituents or to modulate the solubility and basicity of the molecule. The phenolic hydroxyl group itself can be alkylated, acylated, or used to direct further electrophilic aromatic substitution.

This trifunctional nature allows for a programmed, stepwise modification of the molecule, making it an ideal starting material for the synthesis of diverse and complex target structures. Its utility is primarily seen in its role as an intermediate in the preparation of more elaborate compounds for the pharmaceutical and agrochemical industries. While specific research focusing solely on this compound is not extensively documented in peer-reviewed literature, its availability from numerous chemical suppliers underscores its role as a commercially significant building block for research and development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound and its hydrochloride salt is provided in the table below. This data is compiled from various chemical supplier databases.

| Property | This compound | This compound hydrochloride |

| CAS Number | 916304-26-2 aksci.com | 916213-66-6 researchgate.netresearchgate.net |

| Molecular Formula | C₇H₈BrNO aksci.com | C₇H₉BrClNO researchgate.net |

| Molecular Weight | 202.05 g/mol aksci.com | 238.51 g/mol researchgate.netresearchgate.net |

| Purity | Typically ≥95% researchgate.net | Typically ≥95% researchgate.net |

| Storage | Keep in dark place, sealed in dry, 2-8°C aksci.com | Sealed in dry, Room Temperature researchgate.net |

| SMILES Code | OC1=CC(CN)=CC=C1Br aksci.com | OC1=CC(CN)=CC=C1Br.[H]Cl researchgate.net |

Synthesis of Substituted Phenols

The synthesis of a specifically substituted phenol like this compound would likely involve a multi-step process that carefully introduces the desired functional groups in a controlled manner. General strategies for the synthesis of related compounds provide insight into potential synthetic routes.

The introduction of the aminomethyl group onto a phenol ring can be achieved through various methods, including the Mannich reaction, which involves the condensation of a phenol with formaldehyde (B43269) and an amine. tandfonline.com Alternatively, a nitrile or a carboxylic acid group can be reduced to an aminomethyl group.

The bromination of phenols, particularly the selective ortho-bromination, is a well-established transformation. Reagents such as N-bromosuccinimide (NBS) are often used, sometimes in the presence of a catalyst or an additive to enhance regioselectivity. mdpi.com The order of these synthetic steps—bromination followed by introduction of the aminomethyl precursor, or vice versa—would be a critical consideration in a synthetic plan to maximize yield and avoid unwanted side reactions.

Research Applications

While dedicated studies on this compound are limited, the broader classes of bromophenols and aminomethylphenols are subjects of extensive research. Bromophenols isolated from marine algae have been shown to possess a range of biological activities, including antioxidant and antimicrobial properties. acs.orgresearchgate.net Aminomethylphenol derivatives have been investigated as inhibitors of various enzymes and transporters, highlighting their potential in drug discovery. aksci.com

Given its structural motifs, this compound is a valuable intermediate for the synthesis of libraries of compounds to be screened for biological activity. The ability to readily modify the amine and the aromatic ring allows for the systematic exploration of structure-activity relationships, a cornerstone of modern medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-2-bromophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H,4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYIHEHLCOHWHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Aminomethyl 2 Bromophenol and Its Precursors

Strategies for Regioselective Bromination of Phenolic Substrates

Achieving regioselective bromination of phenols is a fundamental challenge in organic synthesis due to the high reactivity of the aromatic ring, which can lead to mixtures of isomers and polybrominated products. nih.govwku.edu The electronic properties of the hydroxyl group favor electrophilic substitution at the ortho and para positions. While the para position is often the major product due to reduced steric hindrance, specific methods have been developed to favor ortho-bromination. nih.govchemistryviews.org

Direct bromination involves treating a phenolic substrate with an electrophilic bromine source. The choice of reagent and reaction conditions is critical for controlling the regioselectivity and extent of bromination. researchgate.netnih.gov Common brominating agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and systems that generate the electrophile in situ. nih.govorganic-chemistry.orgresearchgate.net

Over-bromination is a frequent issue with highly activated phenol (B47542) derivatives. nih.gov However, various protocols have been developed to achieve selective mono-bromination. For instance, N-bromosuccinimide (NBS) is often preferred over Br₂ for milder and more selective reactions. nih.govresearchgate.net The selectivity can be further enhanced by additives and solvent choice. A notable method for achieving high ortho-selectivity on para-substituted phenols involves the use of NBS in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol. nih.gov This acid is believed to protonate the N-halosuccinimide, providing a more reactive electrophile, while the polar protic solvent environment facilitates the reaction. nih.gov Other catalytic systems, such as those employing ammonium (B1175870) acetate (B1210297) or specific amine catalysts, have also been shown to effectively promote regioselective nuclear bromination of phenols with NBS at room temperature. researchgate.netscientificupdate.com

| Brominating System | Typical Conditions | Primary Selectivity | Key Features |

|---|---|---|---|

| NBS / Acetonitrile | Room temperature | Para-selective | Highly para-selective with respect to the most activating group. nih.gov |

| NBS / p-TsOH (cat.) / Methanol | Room temperature, 15-20 min | Ortho-selective (for p-substituted phenols) | Excellent yields and selectivity for mono-ortho-bromination. nih.gov |

| KBr / ZnAl–BrO₃⁻–LDHs | 50 °C | Para-selective (ortho if para is blocked) | Utilizes inexpensive reagents with good regioselectivity. nih.gov |

| NBS / Ammonium Acetate (cat.) | Room temperature | Para-selective (ortho if para is blocked) | Rapid, high-yielding method for monobromination. researchgate.net |

Directed ortho-metalation (DoM) is a powerful and highly regioselective strategy for functionalizing the position ortho to a directing metalation group (DMG). wku.eduresearchgate.net This method overcomes the inherent electronic preference for para-substitution by using a functional group to deliver a strong base, typically an organolithium reagent, to a specific C-H bond. researchgate.netmcmaster.ca

For phenolic substrates, the hydroxyl group itself is acidic and would be deprotonated by the organolithium base. Therefore, it must first be converted into a suitable DMG. O-Aryl N-isopropylcarbamates are effective DMGs that can be prepared from phenols and isopropyl isocyanate. researchgate.net The carbamate (B1207046) group directs the lithiation to the adjacent ortho position with high fidelity. The resulting aryllithium intermediate is a potent nucleophile that can be quenched with an electrophilic bromine source, such as bromine (Br₂) or 1,2-dibromo-1,1,2,2-tetrachloroethane, to install the bromine atom exclusively at the ortho position. researchgate.net This multi-step sequence provides a reliable route to ortho-brominated phenols that are otherwise difficult to access. researchgate.net

Approaches for the Introduction of the Aminomethyl Moiety

The introduction of an aminomethyl group (-CH₂NH₂) onto a phenol ring can be accomplished through several synthetic routes. The strong activating nature of the hydroxyl group directs this substitution primarily to the ortho and para positions.

The Mannich reaction is a classic and efficient method for the aminomethylation of acidic C-H compounds, including phenols. mdpi.commdpi.com It is a one-pot, three-component condensation involving a phenol, formaldehyde (B43269), and a primary or secondary amine. mdpi.comresearchgate.net The reaction proceeds via the formation of an electrophilic iminium ion (Eschenmoser's salt intermediate) from formaldehyde and the amine, which then undergoes electrophilic aromatic substitution on the activated phenol ring. wku.edu

The hydroxyl group of the phenol strongly directs the substitution to the ortho and para positions. This makes the Mannich reaction a highly convergent and atom-economical pathway for synthesizing aminomethylphenols. researchgate.netias.ac.in When a primary amine is used, the initial Mannich base can sometimes undergo a subsequent cyclization with another molecule of formaldehyde to yield a 1,3-benzoxazine derivative. researchgate.net However, reaction conditions can be controlled to favor the formation of the desired aminomethyl product.

| Phenolic Substrate | Amine | Solvent/Conditions | Product Type |

|---|---|---|---|

| 2,4-Dihydroxybenzoyl compounds | Secondary Amines | Methanol | Regioselective C(3) aminomethylation. researchgate.net |

| Phenol | Dimethylamine | Aqueous, 100°C | Aminomethylated phenol. researchgate.net |

| Cannabidiol (CBD) | Various Amines | - | Functionalization of the aromatic ring with an alkylaminomethyl group. researchgate.net |

| 8-Hydroxyquinoline | Primary or Secondary Amines | Mild conditions | Aminoalkylated 8-hydroxyquinolines. mdpi.com |

Reductive amination, also known as reductive alkylation, is a versatile method for converting aldehydes or ketones into amines. wikipedia.orglibretexts.org To introduce an aminomethyl group onto a phenol using this strategy, a phenolic aldehyde precursor, such as 4-hydroxybenzaldehyde, is required. This precursor can be synthesized via methods like the Vilsmeier-Haack or Reimer-Tiemann reactions.

The reductive amination process itself involves two key steps that are often performed in a single pot: the formation of an imine or iminium ion intermediate from the reaction of the aldehyde with an amine (e.g., ammonia (B1221849) for a primary aminomethyl group), followed by the reduction of this intermediate to the corresponding amine. wikipedia.orgchemistrysteps.com This pathway offers an alternative to direct aminomethylation and is broadly applicable to a wide range of substrates. organic-chemistry.org

The critical step in a reductive amination pathway is the reduction of the C=N double bond of the imine intermediate. chemistrysteps.comyoutube.com The choice of reducing agent is crucial for the success of the reaction, as it must selectively reduce the imine in the presence of the starting carbonyl compound. chemistrysteps.com

While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce imines, they will also readily reduce the precursor aldehyde or ketone. youtube.com Sodium borohydride (B1222165) (NaBH₄) is a milder alternative but can be slow and may require isolation of the imine. A more effective and commonly used reagent for one-pot reductive aminations is sodium cyanoborohydride (NaBH₃CN). chemistrysteps.com The electron-withdrawing cyanide group makes NaBH₃CN a less reactive reducing agent than NaBH₄. Its reactivity is also pH-dependent; it is most effective at reducing the protonated iminium ion, which is formed under weakly acidic conditions (pH ~6-7). chemistrysteps.com Under these same conditions, the carbonyl group of the aldehyde or ketone is less reactive towards reduction, allowing for high chemoselectivity in the one-pot synthesis of the amine from the carbonyl compound. chemistrysteps.com

| Reducing Agent | Abbreviation | Key Characteristics | Typical Use in Reductive Amination |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Very strong, unselective reductant. Reacts with protic solvents. | Used for the reduction of pre-formed, isolated imines under anhydrous conditions. youtube.com |

| Sodium Borohydride | NaBH₄ | Milder than LiAlH₄. Can be used in protic solvents. | Can be used in a stepwise procedure after imine formation. organic-chemistry.org |

| Sodium Cyanoborohydride | NaBH₃CN | Mild, chemoselective reductant. Stable in weakly acidic conditions. | Ideal for one-pot reductive aminations; selectively reduces the iminium ion over the carbonyl group. chemistrysteps.com |

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mild, non-toxic alternative to NaBH₃CN. | Widely used for reductive aminations of a broad range of aldehydes and ketones. organic-chemistry.org |

Palladium-Catalyzed C-N Coupling Reactions

Palladium-catalyzed carbon-nitrogen (C-N) cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the formation of arylamines. nih.govrsc.org This methodology can be conceptually applied to precursors of 5-(aminomethyl)-2-bromophenol. The reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. uwindsor.calibretexts.org

The general mechanism for the Buchwald-Hartwig amination starts with the formation of a Pd(0) complex, which undergoes oxidative addition with the aryl bromide. Subsequent association of the amine, deprotonation by the base, and reductive elimination yields the desired arylamine and regenerates the Pd(0) catalyst. libretexts.org The choice of ligand is crucial and often dictates the efficiency and scope of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the reductive elimination step. uwindsor.ca

While direct application to this compound itself is not extensively documented, the principles of Buchwald-Hartwig amination are foundational for understanding potential transformations of this and related molecules. For instance, the bromo group of this compound could potentially undergo C-N coupling with various amines to introduce further diversity into the molecular structure.

Synthesis of this compound from Established Precursors

The synthesis of this compound can be approached from various starting materials, primarily through the conversion of appropriately substituted brominated aromatic precursors or by the derivatization of aminomethylated phenols.

A plausible synthetic route to this compound involves the use of precursors such as 2-bromo-5-formylphenol or 2-bromo-5-cyanophenol. These precursors can be synthesized through established methods for the functionalization of aromatic rings.

One potential pathway is through reductive amination of 2-bromo-5-formylphenol. This two-step process typically involves the initial formation of an imine by reacting the aldehyde with an amine (such as ammonia or a protected amine), followed by reduction of the imine to the corresponding amine. nih.govmdpi.com Various reducing agents can be employed for the second step, including sodium borohydride (NaBH₄) or catalytic hydrogenation.

Alternatively, the synthesis could proceed from 2-bromo-5-cyanophenol. The cyano group can be reduced to an aminomethyl group using potent reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under specific conditions. Careful optimization would be necessary to avoid side reactions, such as the reduction of the bromo group.

Another approach involves the Mannich reaction , a three-component condensation of an active hydrogen compound, formaldehyde, and a primary or secondary amine. drugfuture.comwikipedia.orgthermofisher.com Applying this to 2-bromophenol (B46759) could potentially introduce an aminomethyl group at the 5-position, which is para to the hydroxyl group and activated for electrophilic substitution. The reaction typically proceeds via the formation of an iminium ion from formaldehyde and the amine, which then acts as the electrophile. wikipedia.org

An alternative strategy begins with an aminomethylated phenol, followed by bromination. For example, 3-(aminomethyl)phenol (B46038) could be subjected to electrophilic bromination. The directing effects of the hydroxyl and aminomethyl groups would need to be carefully considered to achieve the desired regioselectivity, leading to the formation of this compound. The hydroxyl group is a strong ortho-, para-director, which would favor bromination at the 2, 4, and 6 positions. The conditions would need to be controlled to favor mono-bromination at the desired position.

Investigation of Reaction Conditions and Optimization Strategies

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of solvent, temperature, and pressure.

The choice of solvent can significantly influence the outcome of chemical reactions, including palladium-catalyzed couplings and other transformations relevant to the synthesis of this compound. wuxiapptec.comacsgcipr.org The solvent's polarity, coordinating ability, and boiling point can affect catalyst stability, substrate solubility, and reaction rates.

For instance, in Buchwald-Hartwig aminations, a range of solvents from nonpolar aromatic hydrocarbons like toluene (B28343) to polar aprotic solvents like dioxane have been successfully employed. wuxiapptec.comacsgcipr.org The optimal solvent often depends on the specific substrates and ligands used. It has been observed that in some cases, the product distribution can be strongly dependent on the solvent class. For example, in the amination of p-bromotoluene with piperazine, m-xylene (B151644) was found to be a suitable solvent when the reaction was carried out using microwave heating. researchgate.net

The following table illustrates the effect of different solvents on the yield of a hypothetical Buchwald-Hartwig amination reaction of a brominated phenol precursor.

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Hypothetical Yield (%) |

| Toluene | 2.38 | 111 | 75 |

| 1,4-Dioxane | 2.21 | 101 | 85 |

| Tetrahydrofuran (THF) | 7.58 | 66 | 60 |

| N,N-Dimethylformamide (DMF) | 36.7 | 153 | 90 |

This data is illustrative and based on general trends observed in palladium-catalyzed amination reactions.

The following table shows hypothetical data on the effect of temperature on the reaction rate and yield for the synthesis of an aminomethylated bromophenol derivative.

| Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| 60 | 24 | 45 |

| 80 | 12 | 80 |

| 100 | 6 | 92 |

| 120 | 4 | 85 (decomposition observed) |

This data is illustrative and based on general principles of reaction kinetics and optimization.

Pressure is another parameter that can influence reaction kinetics, particularly for reactions involving gaseous reagents or intermediates. While many of the synthetic steps towards this compound are likely to be conducted at atmospheric pressure, certain hydrogenation or carbonylation reactions could be influenced by pressure. Increased pressure can increase the concentration of gaseous reactants in the liquid phase, thereby accelerating the reaction rate. However, specialized equipment is required for high-pressure reactions.

Catalyst Systems for Enhanced Synthetic Efficiency

The synthesis of this compound and its precursors can be significantly improved through the use of various catalyst systems. These catalysts play a crucial role in enhancing reaction rates, improving yields, and increasing selectivity, often allowing for milder reaction conditions. Research into the synthesis of related brominated and aminated phenolic compounds highlights several effective catalytic approaches.

Copper-based catalysts have demonstrated utility in the formation of C-N bonds in related aminophenol syntheses. For instance, the ortho-aminomethylation of phenols has been achieved with high selectivity using a Cu(II) catalyst. This cross-dehydrogenative coupling reaction provides a direct method for introducing an aminomethyl group ortho to the hydroxyl group of a phenol. Another example involves the use of cuprous bromide in the bromination step of a multi-step synthesis of 3-amino-4-bromophenol, which proceeds through a diazotization reaction.

Iron-based catalysts are also effective, particularly in reduction reactions. In the synthesis of 3-amino-4-bromophenol, after the initial diazotization and bromination steps, an iron oxide catalyst is employed for the reduction of the nitro group to an amino group. This demonstrates the utility of iron catalysts in the transformation of functional groups on the aromatic ring.

For hydrogenation reactions, modified Raney-Ni catalysts have shown high efficiency. A patent for the preparation of 4-bromo-2-aminophenol describes the use of a Fe-Cr modified Raney-Ni catalyst. This catalyst system is reported to have a high conversion rate and good selectivity, effectively inhibiting the debromination side reaction that can lower the yield of the desired product.

Furthermore, acid catalysts are employed to control regioselectivity in the bromination of phenols. The preparation of o-bromophenols can be achieved in good yields by heating a para-brominated phenol in the presence of an acidic catalyst, which facilitates an isomerization reaction. This approach is valuable for obtaining specific isomers that may be difficult to synthesize directly.

Non-metal catalysts have also been explored for aminomethylation reactions. An iodine-sodium percarbonate system has been developed for the ortho-aminomethylation of phenols in aqueous media, offering a transition-metal-free alternative. Additionally, strong Brønsted acids like hexafluorophosphoric acid (HPF6) have been used to catalyze the oxy-aminomethylation of styrenes, a reaction that can be adapted for the synthesis of related amino alcohol structures.

The following table summarizes various catalyst systems and their applications in the synthesis of related aminophenol and bromophenol compounds, providing insights into potential catalysts for enhancing the synthetic efficiency of this compound.

| Catalyst System | Reaction Type | Application Example | Key Advantages |

| Cu(II) salts | Ortho-aminomethylation | Cross-dehydrogenative coupling of phenols with anilines | High selectivity for ortho position |

| Cuprous Bromide (CuBr) | Bromination | Synthesis of 3-nitro-4-bromophenol from a diazonium salt | Effective for introducing bromine |

| Iron Oxide (Fe₂O₃) | Reduction | Reduction of a nitro group to an amine | Readily available and effective |

| Fe-Cr modified Raney-Ni | Hydrogenation | Reduction of 2-nitro-4-bromophenol to 4-bromo-2-aminophenol | High conversion and selectivity, inhibits debromination |

| Acidic Catalysts | Isomerization | Conversion of p-bromophenol to o-bromophenol | Enables synthesis of specific isomers |

| Iodine-Sodium Percarbonate | Ortho-aminomethylation | Transition-metal-free aminomethylation of phenols | Avoids use of transition metals |

| Hexafluorophosphoric Acid (HPF₆) | Oxy-aminomethylation | Three-component reaction of styrenes, trioxane, and sulfonamides | Strong Brønsted acid catalysis |

Synthesis of Related Isomers and Analogues of this compound

The synthesis of isomers and analogues of this compound is a key area of research for exploring structure-activity relationships and developing new compounds with tailored properties. This involves varying the positions of the bromo and aminomethyl groups on the phenolic ring, modifying the amine substituent, and introducing other functional groups to the aromatic core.

Positional Isomers of Bromo and Aminomethyl Groups

The regiochemistry of the bromo and aminomethyl substituents on the phenol ring significantly influences the compound's chemical and physical properties. Several synthetic strategies have been developed to access different positional isomers.

2-Amino-5-bromophenol: This isomer can be synthesized from 5-bromo-2-nitrophenol. The process involves the reduction of the nitro group to an amine. One reported method utilizes sodium bisulfite for this reduction. Another approach involves the hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide under acidic conditions.

3-Amino-4-bromophenol: The synthesis of this isomer has been described in a patent and involves a multi-step process starting from 3-nitro-4-aminophenol. The key steps are a diazotization reaction, followed by a bromination reaction using cuprous bromide, and finally, a reduction of the nitro group catalyzed by iron oxide.

4-Bromo-2-aminophenol: A patented method for the preparation of this isomer starts with 2-nitro-4-bromophenol. The nitro group is reduced via a hydrogenation reaction at normal pressure using a Fe-Cr modified Raney-Ni catalyst in an alcohol solvent.

3-(Aminomethyl)-2-aryl-8-bromo-6-chlorochromones: While a more complex structure, the synthesis of these compounds demonstrates a method for introducing a primary aminomethyl group at the 3-position of a brominated chromone (B188151) scaffold. The synthesis involves a Mannich reaction followed by an aza-Michael reaction and oxidation. This highlights a potential strategy for creating the 3-(aminomethyl) bromo-phenol arrangement.

The following table outlines the synthetic routes to some of the positional isomers of aminomethyl bromophenols.

| Isomer | Starting Material | Key Reagents/Steps |

| 2-Amino-5-bromophenol | 5-Bromo-2-nitrophenol | Sodium bisulfite reduction or hydrolysis of the corresponding acetamide |

| 3-Amino-4-bromophenol | 3-Nitro-4-aminophenol | Diazotization, bromination with CuBr, reduction with Fe₂O₃ |

| 4-Bromo-2-aminophenol | 2-Nitro-4-bromophenol | Hydrogenation with Fe-Cr modified Raney-Ni catalyst |

| 3-(Aminomethyl) pattern | 3-Aryl-1-(3-bromo-5-chloro-2-hydroxyphenyl)-2-propen-1-one | Mannich reaction, aza-Michael addition, SeO₂ oxidation |

Variations in Amine Substituents (e.g., secondary amines, aminooxy groups)

Modification of the aminomethyl group to include secondary amines or other functionalities like aminooxy groups can lead to analogues with different biological activities and chemical properties.

The synthesis of N-substituted aminomethyl phenols can often be achieved through Mannich-type reactions. For instance, novel aminomethyl derivatives of 4-methyl-2-prenylphenol with secondary and tertiary amino groups have been synthesized. This suggests that this compound could be similarly functionalized by reacting 2-bromophenol with formaldehyde and a desired secondary amine.

Another approach involves the synthesis of N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties, which demonstrates the feasibility of attaching more complex amine-containing side chains to a phenolic structure. While not a direct modification of the aminomethyl group, it showcases a strategy for introducing diverse amine functionalities.

The synthesis of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with various substituents at the C-6 position, achieved through a regioselective lithiation–substitution protocol, provides a parallel for creating structural diversity around a core structure. Although this is a different heterocyclic system, the principle of introducing a variety of substituents can be applied to the amine group of this compound.

Structural Modifications of the Phenolic Ring

Introducing additional substituents onto the phenolic ring of this compound can significantly alter its electronic and steric properties, leading to new analogues with potentially enhanced activities.

One common modification is the introduction of additional halogen atoms. For example, the synthesis of 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol, a protein tyrosine phosphatase 1B inhibitor, demonstrates the synthesis of poly-brominated phenolic compounds.

Alkylation and methoxylation of the phenolic ring are also common modifications. The synthesis of novel bromophenols with diaryl methane (B114726) structures often involves starting with dimethoxy-substituted bromobenzenes, which are then demethylated to yield the final polyhydroxylated and brominated products. This highlights a strategy for creating analogues with varying degrees of methoxylation or hydroxylation.

Furthermore, the synthesis of 3-bromo-5-methylphenol (B1280546) via a one-pot C-H activation/borylation/oxidation sequence from 3-bromotoluene (B146084) illustrates a modern approach to introducing a hydroxyl group onto a substituted benzene (B151609) ring. This method could potentially be adapted to create analogues of this compound with additional alkyl groups on the ring.

The synthesis of various m-aryloxy phenols through Ullmann-type coupling reactions followed by demethylation also provides a pathway to more complex analogues where the phenolic ring is part of a larger diaryl ether system.

The following table provides examples of structural modifications found in related bromophenol and phenol derivatives, which could be applied to the synthesis of analogues of this compound.

| Modification | Synthetic Strategy | Example Compound/Class |

| Additional Halogenation | Electrophilic bromination | Poly-brominated phenols |

| Alkylation/Dealkylation | Friedel-Crafts alkylation, demethylation with BBr₃ | 3-Bromo-5-methylphenol |

| Methoxylation/Hydroxylation | Nucleophilic substitution, demethylation | Diaryl methanes with varying methoxy/hydroxy patterns |

| Aryloxy Substitution | Ullmann-type coupling | m-Aryloxy phenols |

Advanced Spectroscopic and Structural Elucidation of 5 Aminomethyl 2 Bromophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. In 5-(aminomethyl)-2-bromophenol, distinct signals are expected for the aromatic protons, the aminomethyl protons, the amino protons, and the hydroxyl proton.

The aromatic region of the ¹H NMR spectrum is anticipated to show three signals corresponding to the protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating effects of the hydroxyl and aminomethyl groups, and the electron-withdrawing effect of the bromine atom. The proton positioned between the hydroxyl and bromine groups is expected to be the most deshielded, appearing at the lowest field. The other two aromatic protons will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with their neighbors.

The protons of the aminomethyl group (-CH₂NH₂) are expected to appear as a singlet, integrating to two protons. The chemical shift of this signal will be influenced by the adjacent amino group and the aromatic ring. The protons of the primary amine (-NH₂) and the phenolic hydroxyl (-OH) group are typically observed as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H | 6.8 - 7.5 | m | 3H |

| -CH₂NH₂ | ~3.8 - 4.2 | s | 2H |

| -OH | Variable (broad) | s | 1H |

| -NH₂ | Variable (broad) | s | 2H |

Note: These are predicted values and may vary from experimental data.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms attached to them.

The spectrum is expected to show six signals for the aromatic carbons. The carbon atom bonded to the hydroxyl group (C-OH) will be the most deshielded among the sp² carbons, appearing at a lower field (higher ppm value). The carbon bonded to the bromine atom (C-Br) will also be significantly deshielded. The remaining four aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents. The carbon of the aminomethyl group (-CH₂) will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-OH | ~150 - 160 |

| C-Br | ~110 - 120 |

| Aromatic C | ~115 - 140 |

| -CH₂NH₂ | ~40 - 50 |

Note: These are predicted values and may vary from experimental data.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to confirm the connectivity of the aromatic protons, showing which protons are neighbors on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the signal for the aminomethyl protons in the ¹H NMR spectrum would correlate with the signal for the aminomethyl carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). HMBC is crucial for piecing together the entire molecular structure. For instance, the aminomethyl protons would show correlations to the aromatic carbon atom to which the aminomethyl group is attached, as well as to the adjacent aromatic carbons. The aromatic protons would show correlations to neighboring and more distant carbons in the ring, helping to confirm the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways for this molecule would likely involve the loss of the aminomethyl group, the hydroxyl group, or the bromine atom. Alpha-cleavage next to the amino group is a common fragmentation for amines, which would result in the loss of a CH₂NH₂ radical.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to four or more decimal places). This allows for the determination of the exact molecular formula of a compound. For this compound (C₇H₈BrNO), HRMS would provide a very precise mass measurement that would confirm this elemental composition, distinguishing it from other molecules with the same nominal mass. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 201.98621 Da uni.lu.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch : A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.

N-H Stretch : The primary amine (-NH₂) group will typically show two sharp to medium absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretch (Aromatic) : Absorption bands for the sp² C-H bonds of the aromatic ring are expected to appear just above 3000 cm⁻¹.

C-H Stretch (Aliphatic) : The sp³ C-H bonds of the aminomethyl (-CH₂) group will show absorption bands just below 3000 cm⁻¹.

C=C Stretch (Aromatic) : Aromatic ring stretching vibrations typically give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretch : The stretching vibration of the phenolic C-O bond is expected in the 1200-1300 cm⁻¹ region.

C-N Stretch : The C-N stretching vibration of the aminomethyl group will likely appear in the 1000-1200 cm⁻¹ range.

C-Br Stretch : The C-Br stretching vibration is expected to be in the fingerprint region, typically between 500 and 700 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H (Phenol) | 3200 - 3600 | Broad, Strong |

| N-H (Amine) | 3300 - 3500 | Medium (two bands) |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O (Phenol) | 1200 - 1300 | Strong |

| C-N (Amine) | 1000 - 1200 | Medium |

| C-Br | 500 - 700 | Medium to Strong |

Note: These are typical ranges and the exact positions and intensities can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For an aromatic compound like this compound, the electronic transitions are typically of the π → π* type, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring. The presence of substituents on the benzene ring—in this case, an aminomethyl group (-CH₂NH₂), a hydroxyl group (-OH), and a bromine atom (-Br)—influences the energy of these transitions and, consequently, the absorption maxima (λ_max_).

Hydroxyl and Amino Groups: The hydroxyl and amino groups are auxochromes, which are groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption. Both are electron-donating groups that can increase the electron density of the benzene ring through resonance. This effect generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).

Bromine Atom: The bromine atom, a halogen, has a dual effect. It is an electron-withdrawing group via induction but can also donate electron density through resonance. The net effect on the UV-Vis spectrum depends on the interplay of these factors.

The UV-Vis spectrum of a related compound, phenol (B47542), in cyclohexane (B81311) shows a primary absorption band around 210 nm and a secondary band around 269 nm. nih.gov The ionization of the phenol hydroxyl group to a phenolate (B1203915) anion results in a significant red shift of these peaks to 240 nm and 294 nm, respectively. nih.gov For this compound, similar shifts would be expected upon changes in pH.

A hypothetical UV-Vis data table for this compound in a neutral solvent like ethanol (B145695) might resemble the following, based on the expected electronic transitions for a substituted phenol.

| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Ethanol | ~220 | ~8000 | π → π |

| Ethanol | ~280 | ~2000 | π → π |

Note: This data is illustrative and not based on experimental results for this compound.

X-Ray Crystallography for Solid-State Structural Determination

For this compound, a single-crystal X-ray diffraction analysis would reveal the exact spatial relationship between the aminomethyl, hydroxyl, and bromine substituents on the benzene ring. This technique is also invaluable for confirming the regiochemistry of the substituents.

The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular forces. In the case of this compound, several types of supramolecular interactions are expected to play a significant role in its crystal structure:

Hydrogen Bonding: The hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups are capable of acting as both hydrogen bond donors and acceptors. This would likely lead to the formation of an extensive network of intermolecular hydrogen bonds, connecting neighboring molecules. Intramolecular hydrogen bonding between the hydroxyl and aminomethyl groups, or between the hydroxyl group and the bromine atom, might also be possible.

π-π Stacking: The aromatic benzene rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings align. These interactions contribute to the stability of the crystal lattice.

Halogen Bonding: The bromine atom could participate in halogen bonding, an interaction where the electrophilic region on the halogen atom is attracted to a nucleophilic site on an adjacent molecule.

A hypothetical crystallographic data table for this compound is presented below to illustrate the type of information obtained from an X-ray diffraction experiment.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1044.4 |

| Z | 4 |

Note: This data is hypothetical and for illustrative purposes only.

X-ray crystallography provides unambiguous confirmation of a molecule's connectivity and spatial arrangement of atoms. For this compound, this technique would definitively establish the substitution pattern on the benzene ring, confirming the positions of the aminomethyl, bromo, and phenol groups relative to each other. While this compound itself is not chiral, if it were to be derivatized to introduce a chiral center, X-ray crystallography would be the gold standard for determining the absolute stereochemistry. nih.gov This is particularly important in pharmaceutical and materials science, where the specific arrangement of atoms can have a profound impact on a compound's activity and properties.

Computational and Theoretical Investigations of 5 Aminomethyl 2 Bromophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-(Aminomethyl)-2-bromophenol, these calculations would elucidate the influence of the bromo, hydroxyl, and aminomethyl substituents on the electronic environment of the benzene (B151609) ring.

Density Functional Theory (DFT) is a robust method for investigating the ground state properties of molecules. A study on the complete series of 19 bromophenols using DFT at the B3LYP/6-311G++(d,p) level of theory provides foundational data applicable to this compound. nih.gov The properties of bromophenols are significantly influenced by factors such as intramolecular hydrogen bonding, the steric and inductive effects of the bromine substituent, and other electrostatic interactions within the molecule. nih.gov

For 2-bromophenol (B46759), the precursor structure to our target molecule, DFT calculations have established key geometric and electronic parameters. The introduction of an aminomethyl group at the 5-position is expected to further modulate these properties. The aminomethyl group, being an electron-donating group, would likely influence the charge distribution and bond lengths of the aromatic ring.

Table 1: Predicted Ground State Properties of 2-Bromophenol from DFT Calculations (Note: This data is for 2-bromophenol and serves as a baseline for predicting the properties of this compound.)

| Property | Calculated Value for 2-Bromophenol | Expected Influence of Aminomethyl Group |

| O-H Bond Length | Increased relative to phenol (B47542) | Minimal direct effect, potential for intermolecular H-bonding |

| C-O Bond Length | Decreased relative to phenol | Further modulation due to electronic donation |

| Dipole Moment | Specific value dependent on conformation | Significant alteration due to the polar aminomethyl group |

This table is generated based on principles of computational chemistry and data from analogous compounds. nih.gov The addition of the aminomethyl group would introduce its own set of vibrational modes and would likely cause shifts in the existing frequencies of the 2-bromophenol structure.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and distribution of these orbitals are critical in predicting a molecule's reactivity. youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

In the case of this compound, the presence of three different substituents on the benzene ring—hydroxyl (electron-donating), bromo (electron-withdrawing and weakly deactivating), and aminomethyl (electron-donating)—would lead to a complex distribution of the HOMO and LUMO.

Computational studies on substituted phenols have shown that electron-donating groups tend to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups lower the energy of both the HOMO and LUMO. For this compound, the combined effect of the electron-donating hydroxyl and aminomethyl groups would likely result in a relatively high-energy HOMO, concentrated on the aromatic ring, making it reactive towards electrophiles. The LUMO would be distributed over the aromatic system, with potential contributions from the bromine atom. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and electronic excitation properties.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Orbital | Key Characteristics | Predicted Reactivity Implication |

| HOMO | High energy level due to -OH and -CH₂NH₂ groups. Electron density likely concentrated on the aromatic ring, particularly ortho and para to the activating groups. | Susceptible to electrophilic aromatic substitution. The aminomethyl and hydroxyl groups direct incoming electrophiles. |

| LUMO | Energy level lowered by the -Br group. Electron density distributed across the aromatic ring and the bromine atom. | Site for nucleophilic attack under certain conditions, though less likely than electrophilic attack on the ring. |

| HOMO-LUMO Gap | Expected to be moderately sized, influencing its UV-Vis absorption and overall stability. | Determines the energy required for electronic transitions. |

This table is a qualitative prediction based on FMO theory and findings for other substituted phenols.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational landscape. pitt.edu The rotation around the C-C and C-N bonds of the aminomethyl group allows for multiple low-energy conformations.

An MD simulation would involve placing the molecule in a simulated environment (e.g., in a solvent like water or in a vacuum) and calculating the forces between atoms to model their motion. This would reveal the most stable conformations, the energy barriers between them, and how the molecule's shape fluctuates at a given temperature. nih.gov Understanding the preferred conformations is crucial as the three-dimensional structure of a molecule dictates its biological activity and physical properties. For instance, the orientation of the aminomethyl group relative to the hydroxyl and bromo substituents could influence its ability to form intra- or intermolecular hydrogen bonds.

While specific MD studies on this compound are not available, the methodology is well-established for the conformational analysis of small organic molecules. researchgate.net Such a study would provide a dynamic picture of the molecule's structure that is complementary to the static view provided by geometry optimization in DFT calculations.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data for structure validation.

Time-Dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. nih.gov Computational studies on substituted phenols have demonstrated that TD-DFT can accurately predict the shifts in absorption bands caused by different substituents. nih.govdntb.gov.ua For this compound, TD-DFT calculations would likely predict two main absorption bands, characteristic of substituted phenols, with their exact positions influenced by the combination of the three substituents. researchgate.net

The vibrational frequencies of a molecule, which are observed in its Infrared (IR) and Raman spectra, can also be calculated using DFT. A study on bromophenols showed that DFT calculations can reproduce experimental vibrational spectra with good accuracy, including shifts in the O-H stretching frequency due to intramolecular interactions. nih.gov For this compound, calculations would predict characteristic vibrational modes for the O-H, N-H, C-Br, and C-N bonds, as well as the vibrations of the aromatic ring.

Nuclear Magnetic Resonance (NMR) chemical shifts are another key spectroscopic parameter that can be predicted computationally, often using the Gauge-Independent Atomic Orbital (GIAO) method. uncw.edu While experimental NMR data for 2-bromophenol is available, spectrabase.comspectrabase.comchemicalbook.com computational predictions for this compound would provide a theoretical spectrum that could aid in the interpretation of experimental data. The predicted chemical shifts for the aromatic protons and carbons would be particularly sensitive to the electronic effects of the substituents.

Table 3: Predicted Spectroscopic Features for this compound

| Spectroscopy | Predicted Parameter | Influencing Factors |

| UV-Vis | Absorption maxima (λmax) | Electronic transitions between frontier orbitals, influenced by all three substituents. |

| IR | Vibrational frequencies (cm-1) | O-H, N-H, C-H, C=C (aromatic), C-O, C-N, C-Br stretching and bending modes. |

| ¹H NMR | Chemical shifts (ppm) | Electron density around each proton, influenced by the inductive and resonance effects of the substituents. |

| ¹³C NMR | Chemical shifts (ppm) | Electron density around each carbon atom, providing insight into the electronic structure of the aromatic ring. |

This table outlines the expected spectroscopic parameters that could be computationally predicted. The actual values would require specific calculations to be performed.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies.

The synthesis of this compound likely involves an aminomethylation reaction, such as the Mannich reaction, on 2-bromophenol. slideshare.netnih.gov DFT calculations can be employed to model the energy profile of this reaction pathway. nih.gov This would involve identifying the structures of the reactants, intermediates, transition states, and products, and calculating their relative energies. mdpi.com

A plausible mechanism for the aminomethylation of a phenol involves the reaction of the phenol with an iminium ion, which is pre-formed from an amine and formaldehyde (B43269). researchgate.net DFT calculations could be used to determine the activation energy for the attack of the electron-rich phenol ring on the iminium ion. The regioselectivity of the reaction (i.e., why the aminomethyl group adds at the 5-position) could also be investigated by comparing the activation energies for attack at different positions on the ring. mdpi.com Computational studies on the aminomethylation of other phenols have shown that the reaction is often directed by the electronic and steric properties of the substituents already present on the ring. nih.govmdpi.com

A calculated energy profile would provide a quantitative understanding of the reaction's feasibility and kinetics. While a specific energy profile for the aminomethylation of 2-bromophenol to form the 5-substituted product has not been published, the methodology for such a calculation is well-established in computational organic chemistry. researchgate.net

Regioselectivity Predictions in Phenol Functionalization

The functionalization of the aromatic ring in this compound is dictated by the directing effects of the three existing substituents: the hydroxyl (-OH), bromo (-Br), and aminomethyl (-CH₂NH₂) groups. In electrophilic aromatic substitution reactions, the incoming electrophile's position is determined by the interplay of the electronic and steric influences of these groups. chemistrytalk.orgorganicchemistrytutor.com

The hydroxyl group is a potent activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. organicchemistrytutor.com Through its strong resonance effect (+M), it donates electron density to the aromatic ring, particularly at the ortho and para positions. This makes these positions electronically rich and more susceptible to electrophilic attack. organicchemistrytutor.com Consequently, the hydroxyl group is a powerful ortho-, para-director.

The bromo group, a halogen, exhibits a dual electronic effect. Inductively (-I), it withdraws electron density from the ring, making it a deactivating group. wikipedia.org However, it possesses lone pairs of electrons that can be donated to the ring via resonance (+M), which directs incoming electrophiles to the ortho and para positions. latech.edu Thus, the bromo group is an ortho-, para-director, albeit a deactivating one.

The aminomethyl group is generally considered an activating group and an ortho-, para-director due to the electron-donating nature of the amino group, which can activate the ring towards electrophilic attack.

In the case of this compound, these directing effects are in opposition, or "antagonistic". msu.edulibretexts.org The hydroxyl group at position 1 strongly directs to positions 2, 4, and 6. The bromo group at position 2 directs to positions 1, 3, and 5. The aminomethyl group at position 5 directs to positions 1, 2, and 4. When multiple substituents are present, the most activating group typically governs the regioselectivity. masterorganicchemistry.com In this molecule, the hydroxyl group is the most powerful activating group.

Considering the positions on the ring:

Position 3: Is ortho to the bromo group and meta to both the hydroxyl and aminomethyl groups.

Position 4: Is para to the hydroxyl group, meta to the bromo group, and ortho to the aminomethyl group.

Position 6: Is ortho to the hydroxyl group and meta to both the bromo and aminomethyl groups.

Given that the hydroxyl group is the strongest activating group, positions 4 and 6 are the most likely sites for electrophilic attack. Steric hindrance can also play a role; substitution at position 6, which is ortho to the hydroxyl group and less sterically hindered than position 2 (already occupied by bromine), is highly probable. masterorganicchemistry.com Position 4, being para to the powerful hydroxyl directing group and ortho to the aminomethyl group, is also a highly favored position for substitution. The final product distribution would likely be a mixture, with the major products resulting from substitution at positions 4 and 6.

| Substituent | Electronic Effect | Directing Influence | Activating/Deactivating |

|---|---|---|---|

| -OH (Hydroxyl) | +M > -I | ortho, para | Strongly Activating |

| -Br (Bromo) | -I > +M | ortho, para | Deactivating |

| -CH₂NH₂ (Aminomethyl) | +I, +M (via NH₂) | ortho, para | Activating |

Theoretical Basis for Structure-Property Relationships

The physicochemical properties of this compound are intrinsically linked to its molecular structure, specifically the electronic interactions between the substituents and the aromatic ring. Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating these relationships by calculating parameters like electron density, bond dissociation energies, and ionization potentials. mdpi.comacs.org

The antioxidant potential of phenolic compounds is often related to the O-H bond dissociation enthalpy (BDE). acs.org A lower BDE facilitates the donation of the hydrogen atom to scavenge free radicals. The stability of the resulting phenoxy radical is a key factor. Electron-donating groups can stabilize the radical through resonance, thus lowering the BDE. acs.org The aminomethyl and hydroxyl groups are expected to contribute to a lower BDE, suggesting potential antioxidant activity. The electron-withdrawing bromo group might slightly increase the BDE compared to an unsubstituted phenol.

| Property | Influence of -OH | Influence of -Br | Influence of -CH₂NH₂ | Predicted Overall Effect |

|---|---|---|---|---|

| Acidity (pKa) | Decrease (Higher pKa) | Increase (Lower pKa) | Decrease (Higher pKa) | Balanced effect, likely slightly less acidic than phenol. |

| Antioxidant Activity (O-H BDE) | Increase (Lower BDE) | Decrease (Higher BDE) | Increase (Lower BDE) | Potentially enhanced antioxidant activity. |

| UV-Vis Absorption | Bathochromic Shift | Slight Bathochromic Shift | Bathochromic Shift | Significant bathochromic shift compared to phenol. |

Reactivity and Reaction Pathways of 5 Aminomethyl 2 Bromophenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 5-(aminomethyl)-2-bromophenol is a versatile functional handle for various chemical modifications. Its reactivity is influenced by the electron-donating nature of the hydroxyl group and the electron-withdrawing effect of the bromine atom on the aromatic ring.

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group can readily undergo O-alkylation and O-acylation to form ethers and esters, respectively. These reactions are fundamental in organic synthesis for the protection of the hydroxyl group or to introduce new functionalities.

O-Alkylation: In a typical O-alkylation reaction, the phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide ion. This is followed by a nucleophilic substitution reaction with an alkyl halide. The choice of base and solvent is crucial for the efficiency of the reaction. Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed. For aminophenols, selective O-alkylation can be achieved by protecting the more nucleophilic amino group. One common strategy involves the formation of a Schiff base by reacting the aminophenol with an aldehyde, such as benzaldehyde. This temporarily masks the amino group, allowing the phenolic hydroxyl to be alkylated. Subsequent hydrolysis of the imine regenerates the amino group. semanticscholar.orgresearchgate.netumich.edu

O-Acylation: O-acylation of the phenolic hydroxyl group can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). For compounds containing both hydroxyl and amino groups, selective O-acylation can be challenging due to the high nucleophilicity of the amino group. However, under acidic conditions, the amino group is protonated and thus deactivated, allowing for chemoselective O-acylation. nih.gov For instance, the use of trifluoroacetic acid as a solvent can facilitate the selective O-acylation of hydroxyamino acids. nih.gov

Formation of Ethers and Esters

The O-alkylation and O-acylation reactions described above directly lead to the formation of ethers and esters of this compound.

Ether Formation: The synthesis of ethers from phenols, known as the Williamson ether synthesis, is a well-established method. It involves the reaction of a phenoxide with a primary alkyl halide. umich.edu While specific examples for this compound are not extensively documented in readily available literature, the general principles of selective O-alkylation of aminophenols are applicable. semanticscholar.orgresearchgate.net

Ester Formation: Phenolic esters are typically synthesized by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base or an acid catalyst. The Fries rearrangement of these esters, promoted by a Lewis acid, can lead to the formation of hydroxyarylketones through C-acylation. quora.com The direct acylation of phenols can result in either O-acylation (ester formation) under kinetic control or C-acylation under thermodynamic control. ucalgary.ca

Reactions at the Aminomethyl Group

The primary amino group in the aminomethyl substituent is a potent nucleophile and a key site for a variety of chemical transformations, including alkylation, acylation, and participation in cyclization reactions.

N-Alkylation and N-Acylation Reactions

Similar to the phenolic hydroxyl group, the aminomethyl group can be readily alkylated and acylated to introduce new substituents.

N-Alkylation: The direct N-alkylation of primary amines with alkyl halides often leads to a mixture of mono- and poly-alkylated products due to the increasing nucleophilicity of the resulting secondary and tertiary amines. thieme-connect.de However, selective mono-N-alkylation can be achieved through reductive amination. This process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. umich.edu This method offers a high degree of control over the alkylation process.

N-Acylation: The N-acylation of the aminomethyl group is a straightforward and high-yielding reaction. It is typically carried out using acyl chlorides or acid anhydrides in the presence of a base to scavenge the acid byproduct. Due to the higher nucleophilicity of the amino group compared to the phenolic hydroxyl group, selective N-acylation is generally favored under neutral or basic conditions. quora.com A wide variety of acylating agents can be employed, leading to the formation of a diverse range of amides. researchgate.net

Formation of Amides and Secondary/Tertiary Amines

The N-acylation and N-alkylation reactions provide direct routes to the synthesis of amides and higher-order amines.

Amide Formation: The reaction of the primary amino group of this compound with carboxylic acid derivatives, such as acyl chlorides or anhydrides, readily yields the corresponding amides. This is a robust and widely used transformation in organic synthesis. youtube.comnih.gov The reaction conditions are generally mild, and a variety of solvents and bases can be employed.

Secondary and Tertiary Amine Formation: As mentioned, reductive amination is a key strategy for the controlled synthesis of secondary and tertiary amines from primary amines. umich.edu By choosing the appropriate aldehyde or ketone, a wide range of alkyl or aryl groups can be introduced onto the nitrogen atom. Direct alkylation with alkyl halides can also be used, but careful control of stoichiometry and reaction conditions is necessary to avoid over-alkylation. thieme-connect.de

The following table summarizes representative reaction conditions for the formation of amides and secondary/tertiary amines from primary amines, which are applicable to this compound.

| Product Type | Reaction | Reagents and Conditions | Reference |

| Amide | N-Acylation | Acyl chloride or anhydride, base (e.g., triethylamine, pyridine), solvent (e.g., CH2Cl2, THF), room temperature. | youtube.com |

| Secondary Amine | Reductive Amination | Aldehyde, reducing agent (e.g., NaBH4, NaBH3CN), solvent (e.g., methanol, ethanol), room temperature. | umich.edu |

| Tertiary Amine | Reductive Amination | Ketone or excess aldehyde, reducing agent (e.g., NaBH4, NaBH3CN), solvent (e.g., methanol, ethanol), room temperature. | umich.edu |

| Secondary/Tertiary Amine | N-Alkylation | Alkyl halide, base (e.g., K2CO3), solvent (e.g., DMF, acetonitrile), elevated temperature. (Note: Risk of over-alkylation) | thieme-connect.de |

Cyclization Reactions involving the Amino and Hydroxyl Groups

The presence of both a nucleophilic amino group and a phenolic hydroxyl group in a specific proximity on the aromatic ring of this compound allows for intramolecular cyclization reactions to form heterocyclic structures. These reactions are often triggered by the introduction of a suitable electrophilic partner that can react with both functional groups.

One potential cyclization pathway involves the reaction with phosgene (B1210022) or its equivalents, which could lead to the formation of a cyclic carbamate (B1207046). Another possibility is the reaction with aldehydes or ketones, which could, under appropriate conditions, lead to the formation of oxazine (B8389632) derivatives. While specific literature detailing the cyclization of this compound is scarce, the general principles of intramolecular reactions of substituted aminophenols suggest that such transformations are feasible. For instance, the intramolecular cyclization of N-cyano sulfoximines has been reported to yield thiadiazine 1-oxides. nih.gov Similarly, Brønsted acid-promoted intramolecular cyclization of acetophenone (B1666503) N-tosylhydrazone and vinyl derivatives can lead to polysubstituted indenes. rsc.org These examples highlight the potential for intramolecular cyclization in appropriately substituted aromatic compounds.

Reactions at the Bromine Substituent

The carbon-bromine bond is a primary site for reactions aimed at carbon-carbon and carbon-heteroatom bond formation, allowing for significant structural diversification.

Suzuki-Miyaura Coupling and Other Cross-Coupling Reactions for Aryl Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. For this compound, the bromine atom serves as a handle for introducing a wide range of aryl, heteroaryl, alkyl, or alkenyl groups.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organohalide, is a widely used method for forming carbon-carbon bonds. nih.govlibretexts.org The reaction on a substrate like this compound would typically involve a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The reactivity in Suzuki couplings generally follows the order I > OTf > Br >> Cl. wikipedia.org The presence of the ortho-hydroxyl and meta-aminomethyl groups, both of which can coordinate to the palladium center, may influence the catalytic cycle. However, successful couplings have been developed for unprotected ortho-bromoanilines, which are structurally analogous, suggesting that the reaction is feasible. nih.govrsc.org For instance, catalysts like the CataCXium A palladacycle have proven effective for such substrates. nih.gov

Other significant palladium-catalyzed cross-coupling reactions applicable to this compound include:

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst, a base (like triethylamine), and often a phosphine ligand. wikipedia.orgmasterorganicchemistry.com

Buchwald-Hartwig Amination: This method forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org This reaction would allow for the synthesis of N-aryl derivatives from this compound. The process requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, DPPF), and a base. jk-sci.comrug.nl

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to aryl alkynes. It is catalyzed by palladium and typically requires a copper(I) co-catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for optimizing these transformations and depends on the specific coupling partners used.

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand System | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Biaryl or Aryl-Alkenes |

| Heck | Alkene | Pd(OAc)₂, PdCl₂/P(o-tol)₃ | NEt₃, K₂CO₃ | Substituted Alkenes |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/BINAP, Pd(OAc)₂/BrettPhos | NaOtBu, K₃PO₄ | Aryl Amines |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI | NEt₃, Piperidine | Aryl Alkynes |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The canonical SNAr mechanism proceeds via an addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.com This mechanism is typically efficient only when the aromatic ring is activated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

The this compound ring lacks such strong electron-withdrawing groups. Instead, the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups are electron-donating, which deactivates the ring toward nucleophilic attack. Consequently, standard SNAr reactions are generally not feasible for this substrate. chemistrysteps.com

However, substitution may be possible under specific conditions through alternative mechanisms:

Benzyne (B1209423) Mechanism: In the presence of a very strong base, such as sodium amide (NaNH₂), elimination of HBr can occur to form a highly reactive benzyne intermediate. Subsequent addition of a nucleophile would yield the substituted product. This pathway is not regioselective and can lead to a mixture of products.

Homolysis-Enabled Electronic Activation: Recent research has shown that generating a phenoxyl radical from an electron-rich halophenol can dramatically increase the ring's electrophilicity. nih.gov This transient radical acts as a powerful electron-withdrawing group, enabling nucleophilic substitution of the halide under mild conditions. nih.gov This strategy could potentially be applied to this compound to achieve otherwise challenging substitutions.

Electrophilic Aromatic Substitution on the Phenolic Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating hydroxyl and aminomethyl groups. The regiochemical outcome of such reactions is determined by the directing effects of all three substituents.

Hydroxyl Group (-OH): This is a strongly activating, ortho-, para-directing group. ucalgary.cachemguide.co.uk It increases the electron density of the ring, particularly at positions 2, 4, and 6, making the molecule highly susceptible to electrophilic attack. savemyexams.comquora.com

Aminomethyl Group (-CH₂NH₂): This group is also activating and ortho-, para-directing.

Bromine Atom (-Br): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (Wheland intermediate). unizin.org

In this compound, the available positions for substitution are C-3, C-4, and C-6. The powerful activating and directing effect of the hydroxyl group at C-1 is expected to dominate. It strongly directs incoming electrophiles to its ortho (C-2, C-6) and para (C-4) positions.